molecular formula C15H22N2O3S B2929551 N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941992-00-3

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No. B2929551
CAS RN: 941992-00-3
M. Wt: 310.41
InChI Key: ZKZMQKYYULIPFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a chemical compound that has been used in diverse scientific research areas. It has been identified as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress .


Molecular Structure Analysis

The molecular structure of “N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is complex. It has a molecular weight of 619.673 and its formula is C35H36F3N3O4 . The structure includes various chemical moieties at different positions on the 2-oxo-1,2,3,4-tetrahydroquinolin skeleton .

Scientific Research Applications

Drought Resistance in Plants

This compound has been identified as an ABA-mimicking ligand . It binds directly to the PYR/PYL family of ABA receptors, leading to the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling. This mechanism is crucial for plants to overcome abiotic stresses such as drought, cold, and soil salinity. The compound’s ability to activate a gene network similar to that induced by ABA makes it a potential agent for enhancing drought resistance in agricultural practices.

Seed Germination Inhibition

Due to its ABA-like properties, this compound can inhibit seed germination . This application is significant in agricultural research where controlled germination is necessary, such as in the study of seed dormancy mechanisms or the development of crops with delayed germination for specific farming needs.

Promotion of Drought Resistance

The compound’s role in activating ABA receptors also means it can be used to promote drought resistance in plants . By mimicking ABA, it can induce the expression of stress-responsive genes, providing a valuable tool for studying the genetic basis of drought resistance and for developing drought-resistant crop varieties.

Crystallography Studies

The crystal structure of this compound in complex with the PYL2 ABA receptor and the HAB1 PP2C has been solved . This provides a valuable reference for structural biology studies, particularly in understanding ligand-receptor interactions and the design of new molecules that can modulate plant stress responses.

Water Loss Prevention in Plants

Treatments with this compound have been shown to prevent leaf water loss in plants . This application is essential for research into water conservation in crops, which can lead to the development of varieties that require less irrigation.

Activation of Stress-Responsive Gene Networks

The compound has been found to activate a gene network in Arabidopsis that is highly similar to that induced by ABA . This suggests its use in molecular biology as a tool for dissecting the pathways involved in plant stress responses and for identifying key regulatory genes.

Study of ABA Receptor Pharmacology

Given its role as an ABA mimic, this compound is a powerful tool for studying the pharmacology of ABA receptors . It can be used to investigate the binding affinities, kinetics, and downstream effects of ligand-receptor interactions in plant stress signaling.

Development of Drought-Resistant Agricultural Practices

Finally, the compound’s ability to mimic ABA and induce drought resistance can be applied to the development of new agricultural practices . By treating crops with this compound, it may be possible to enhance their resilience to drought conditions, leading to more sustainable farming methods in arid regions.

Future Directions

“N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” has potential applications in diverse scientific research areas, ranging from drug synthesis to catalysis and material science. Its role as an ABA-mimicking ligand that can activate multiple ABA receptors and protect plants from water loss and drought stress suggests potential applications in agriculture .

properties

IUPAC Name

N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-9-17-14-7-6-13(16-21(19,20)11(2)3)10-12(14)5-8-15(17)18/h6-7,10-11,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZMQKYYULIPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.